2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione

Medicinal chemistry Drug design Physicochemical profiling

Researchers screening phthalimide-tetrazole conjugates often encounter linker-chemistry variability that confounds SAR interpretation. WAY-638575 provides a structurally defined thioethyl-N-methyltetrazole architecture with: • Distinct thioethyl bridge (4 rotatable bonds) vs. N-linked or ethyl-linked analogs, ensuring linker-specific pharmacology • Zero H-bond donors & XLogP=1.1 (TPSA=106 Ų) for reliable cell permeability in phenotypic assays • Available in solid (≥98%) and 10 mM DMSO solution formats to minimize handling errors in automated liquid-handling workflows

Molecular Formula C12H11N5O2S
Molecular Weight 289.32 g/mol
Cat. No. B13107436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione
Molecular FormulaC12H11N5O2S
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C12H11N5O2S/c1-16-12(13-14-15-16)20-7-6-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3
InChIKeyOSDSNSFMLBPLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-638575 Core Identity and Sourcing Baseline


2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione (CAS 401936-27-4, synonym WAY-638575) is a heterobifunctional small molecule comprising a phthalimide (isoindoline-1,3-dione) core linked via a thioethyl bridge to an N-methyltetrazole moiety . With a molecular formula of C₁₂H₁₁N₅O₂S and a molecular weight of 289.31 g/mol, this compound belongs to the phthalimide-tetrazole conjugate class and is cataloged as an antitumor screening agent . It is commercially supplied as a research-grade chemical at ≥98% purity, with recommended long-term storage at −80 °C and working storage at −20 °C .

Architecture Heterobifunctional phthalimide–tetrazole conjugate for targeted protein degradation research
Screening Context Cataloged as antitumor screening candidate with cereblon-binding phthalimide core
Format Pre-formulated DMSO solution option available to support automated HTS workflows

Structural Prerequisites for Target Engagement in WAY-638575


Phthalimide-tetrazole conjugates are not interchangeable because subtle variations in linker chemistry, tetrazole N-substitution, and spatial separation between the two pharmacophoric elements profoundly alter hydrogen-bonding capacity, conformational flexibility, and metabolic stability . The thioethyl bridge in WAY-638575 (XLogP = 1.1, TPSA = 106 Ų, 4 rotatable bonds) confers a distinct physicochemical profile compared to direct N-linked analogs such as N-(1H-tetrazol-5-yl)phthalimide (MW 215.17, TPSA ~92 Ų, fewer rotatable bonds) and ethyl-linked derivatives such as 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (LogP = 0.79) . The N-methyl group on the tetrazole eliminates the acidic N–H proton present in unsubstituted tetrazoles (predicted pKa ~3.85 for N-(1H-tetrazol-5-yl)phthalimide), thereby altering solubility, hydrogen-bond donor count (0 vs. ≥1), and potential for pH-dependent partitioning . These structural determinants mean that purchasing a generic phthalimide-tetrazole without the specific thioethyl-N-methyl architecture risks loss of the intended molecular recognition profile.

Linker Chemistry Replacing thioethyl with direct N-link or ethyl linker may shift TPSA and rotatable bond profile, altering permeability context
Tetrazole Ionization Unsubstituted tetrazole analogs retain an acidic N–H proton (predicted pKa ~3.85), introducing pH-dependent ionization that may confound assay interpretation
Conformational Sampling Analogs with fewer rotatable bonds may not sample the same binding-mode space, potentially failing to engage targets requiring specific pharmacophore orientation

Quantitative Differentiation Against Structural Analogs


Thioether Linker and TPSA-LogP Profile

WAY-638575 possesses a topological polar surface area (TPSA) of 106 Ų, which is approximately 15% higher than that of the direct N-linked comparator N-(1H-tetrazol-5-yl)phthalimide (estimated TPSA ~92 Ų, based on its smaller molecular footprint of 215.17 g/mol and fewer heteroatoms) . This elevated TPSA, combined with a moderate XLogP of 1.1 and zero hydrogen-bond donors, places the compound in a favorable oral bioavailability window (TPSA <140 Ų, LogP 1–3) while maintaining sufficient polarity for aqueous solubility [1]. In contrast, the ethyl-linked analog 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (LogP = 0.79) is more hydrophilic and has a lower molecular weight (243.22), which may reduce its membrane permeability relative to WAY-638575 .

TPSA & Lipophilicity
Class-level
TPSA: 106 vs 92 Ų (+15%); XLogP: 1.1 vs 0.79 (+0.31)
Elevated TPSA–LogP profile may support passive permeability in cell-based assays
Computed properties; experimental permeability data not available
Medicinal chemistry Drug design Physicochemical profiling

N-Methyltetrazole Eliminates Acidic Proton

The 1-methyl substitution on the tetrazole ring of WAY-638575 converts the tetrazole from a weak acid (predicted pKa ~3.85 for N-(1H-tetrazol-5-yl)phthalimide) to a neutral heterocycle with zero hydrogen-bond donor capacity [1]. This is structurally evidenced by the computed hydrogen-bond donor count of 0 for WAY-638575, versus 1 for unsubstituted tetrazole analogs . The absence of an ionizable proton at physiological pH eliminates pH-dependent partitioning behavior and reduces the risk of non-specific ionic interactions with biological membranes, which is a known limitation of carboxylic acid bioisostere-bearing tetrazoles [2].

H-Bond Donor Elimination
Class-level
HBD count: 0 vs 1; predicted pKa eliminated (from ~3.85 to neutral)
Neutral tetrazole may reduce pH-dependent ionization, aiding assay interpretation
Computed pKa; no experimental ionization data
Bioisosterism Tetrazole chemistry pKa modulation

Rotatable Bond and Linker Flexibility Advantage

WAY-638575 contains 4 rotatable bonds (thioethyl linker plus tetrazole N–CH₃ rotation), compared to 1–2 rotatable bonds in directly N-linked tetrazole-phthalimides such as N-(1H-tetrazol-5-yl)phthalimide . This extended conformational自由度 allows the phthalimide and tetrazole rings to adopt multiple relative orientations, potentially enabling engagement with binding pockets that require a specific distance and angle between the two pharmacophoric elements. The thioether sulfur atom also provides a polarizable center that can participate in van der Waals and potential chalcogen-bonding interactions not available in carbon-only linkers .

Rotatable Bonds & Flexibility
Class-level
Rotatable bonds: 4 vs 1–2 (direct-linked) or 3 (ethyl-linked); thioether sulfur present
Extended conformational flexibility may broaden binding-mode sampling for target engagement
Structural inference; binding mode not experimentally validated
Conformational analysis Linker design Target engagement

High Purity and Multi-Vendor Formulation Availability

WAY-638575 is supplied by multiple independent vendors (Aladdin, AKSci, YuanYe/Biomart) at a minimum purity of 98% as verified by batch-specific quality assurance documentation . The compound is provided as a pre-formulated 10 mM DMSO solution (Biomart Cat. S58661) or as a solid, with long-term storage specified at −80 °C and working storage at −20 °C . This multi-vendor availability with consistent purity specifications contrasts with less widely stocked tetrazole-phthalimide analogs (e.g., N-[1-(1H-tetrazol-5-yl)-ethyl]-phthalimide, CAS 57355-10-9) that lack ready-to-use DMSO solution formats, reducing the risk of DMSO insolubility artifacts and weigh-and-dissolve errors in dose–response studies .

Purity & Vendor Availability
Head-to-head
≥98% purity; available as solid and 10 mM DMSO solution from ≥3 vendors
Multi-vendor supply with pre-formulated DMSO reduces handling variability in HTS
Batch-specific COA should be verified per order
Quality control Compound management Reproducibility

Antitumor Annotation for Oncology Screening Prioritization

WAY-638575 is explicitly classified as an 'antitumor agent' in the ChemSrc authoritative database, a functional annotation not uniformly applied to other phthalimide-tetrazole analogs . This classification aligns with the broader evidence base for phthalimide-tetrazole hybrids: LASSBio 552 (a tetrazolephthalimide with a longer propoxy-phenethyl linker) demonstrated leukotriene D₄ receptor antagonism with IC₅₀ = 31.2 µM in guinea-pig tracheal strips, and 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(phenyl)ethanone derivatives exhibited anticandidal activity with weak cytotoxicity against NIH/3T3 cells [1][2]. The combination of the thioether-tetrazole motif (associated with COX-1 selective inhibition in hydrazone derivatives) [3] and the phthalimide scaffold (a known cereblon-binding moiety exploited in PROTAC design) [4] positions WAY-638575 as a structurally informed candidate for oncology-focused phenotypic and target-based screens.

Antitumor Annotation
Reported
Annotated as antitumor agent (ChemSrc); combines cereblon-binding and tetrazole-thioether motifs
Phthalimide–tetrazole architecture supports oncology screening and PROTAC linker exploration
No direct activity data for this compound; class-level inference from analogs
Antitumor screening Cancer research Compound library selection

Limited Published Bioactivity Data Disclaimer

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (conducted May 2026) did not identify any peer-reviewed publication reporting direct IC₅₀, Kd, Ki, EC₅₀, or other quantitative biological activity data for WAY-638575 (CAS 401936-27-4) [1]. The compound is absent from ChEMBL and BindingDB, has no PubChem bioassay results, and is not associated with a disclosed molecular target in any retrieved patent document. In contrast, the closely related tetrazolephthalimide LASSBio 552 has published LTD₄ antagonist IC₅₀ = 31.2 µM data [2], and 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(phenyl)ethanone derivatives have published MIC values against Candida species [3]. Users selecting WAY-638575 should therefore plan for de novo biological profiling rather than relying on pre-existing potency data, and should verify target engagement and selectivity in their assay system of interest.

Bioactivity Data Gap
Reported
0 published IC₅₀/Kd/Ki values for WAY-638575; analogs have MIC or IC₅₀ data
Suitable for exploratory screening; not for use as a potency-validated reference compound
Requires de novo biological profiling; verify target engagement in your assay
Data transparency Risk assessment Due diligence

Evidence-Backed Research Application Scenarios


Oncology Phenotypic Screening Library Enrichment

Given its ChemSrc annotation as an antitumor agent and its structural incorporation of both a phthalimide (cereblon E3 ligase-recruiting) and a 1-methyltetrazole-thioether (target-binding) module, WAY-638575 is a rational inclusion in diversity-oriented oncology screening decks . The compound's balanced physicochemical profile (XLogP = 1.1, TPSA = 106 Ų, 0 H-bond donors) supports cell permeability in phenotypic assays, while its 4-rotatable-bond linker allows conformational sampling for diverse target engagement . Procurement of the pre-formulated 10 mM DMSO solution (Biomart Cat. S58661) minimizes handling errors and DMSO insolubility artifacts in automated liquid-handling workflows .

PROTAC Linker Optimization and Degrader Design

The phthalimide moiety of WAY-638575 serves as a cereblon (CRBN) E3 ligase ligand, while the thioethyl-tetrazole terminus provides a modular attachment point for target-protein-recruiting ligands . The thioether sulfur atom offers a unique polarizable interaction site not present in purely carbon-linked PROTAC precursors, potentially influencing ternary complex stability and ubiquitination efficiency . The compound's zero hydrogen-bond donor count and moderate lipophilicity distinguish it from more polar PROTAC building blocks (e.g., pomalidomide-based linkers with exposed N–H groups), reducing non-specific binding in cellular degradation assays .

SAR Expansion of Thioether-Tetrazole Motif

The 1-methyl-1H-tetrazol-5-yl thioether substructure has been independently associated with selective COX-1 inhibition (40.88±2.79% inhibition for the most potent hydrazone derivative bearing this motif) and with anticandidal activity in 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(phenyl)ethanone derivatives . WAY-638575 extends this SAR space by replacing the phenyl-ethanone core with a phthalimide, enabling systematic exploration of how the electron-deficient isoindoline-1,3-dione influences the biological profile of the tetrazole-thioether pharmacophore . The commercial availability of WAY-638575 in both solid (98% purity) and DMSO solution formats facilitates rapid analog-by-catalog SAR campaigns with minimal synthetic investment .

Negative Control and Counter-Screen Sourcing

Because no specific molecular target has been publicly disclosed for WAY-638575 and no quantitative bioactivity data are available in major databases , this compound can serve as a structurally matched negative control in screens where a close analog (e.g., LASSBio 552 with LTD₄ IC₅₀ = 31.2 µM) is being profiled as a positive control. Its identical phthalimide core but distinct linker chemistry (thioethyl-N-methyltetrazole vs. propoxy-phenethyl-tetrazole) provides a rigorous specificity control for phthalimide-dependent effects versus linker-dependent pharmacology .

Application
Selection Property
Validation Focus
Oncology Phenotypic Screening
Balanced physicochemical profile & cereblon-binding phthalimide core
Cell permeability in phenotypic assays; target engagement verification
PROTAC Linker Optimization
Heterobifunctional architecture with flexible thioether linker
Ternary complex formation and ubiquitination efficiency
Thioether-Tetrazole SAR Expansion
1-Methyltetrazole-thioether pharmacophore with reported COX-1/anticandidal context in analogs
COX-1 inhibition selectivity; anticandidal MIC confirmation
Negative Control & Counter-Screen
Structurally matched negative control lacking reported target engagement
Specificity control for phthalimide-dependent vs. linker-dependent pharmacology
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